Chemical Classification and Pharmacological Category
Denaverine hydrochloride (CAS 3321-06-0) possesses the molecular formula C₂₄H₃₄ClNO₃ and a molecular weight of 419.99 g/mol. The compound is classified as a musculotropic antispasmodic agent with additional neurotropic properties. Its chemical structure features a diphenylacetic acid ester core modified with a dimethylaminoethyl group and a 2-ethylbutoxy chain, which contributes to its pharmacological activity. The free base form (C₂₄H₃₃NO₃, CAS 3579-62-2) has a molecular weight of 383.532 g/mol [2] [6] [7].
Pharmacologically, denaverine belongs to two primary therapeutic categories:
- Phosphodiesterase (PDE) inhibitors: Similar to papaverine, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation
- Anticholinergics: It exhibits competitive antagonism at muscarinic acetylcholine receptors, inhibiting acetylcholine-mediated smooth muscle contractions [2] [3]
This dual-mechanism approach enables denaverine to effectively target smooth muscle spasms in multiple organ systems, particularly the urogenital and gastrointestinal tracts. The hydrochloride salt form improves water solubility, making it suitable for injectable and suppository formulations [6].
Table 1: Fundamental Chemical Properties of Denaverine Hydrochloride
Property | Specification |
---|
Chemical Name | 2-(Dimethylamino)ethyl (2-ethylbutoxy)diphenylacetate hydrochloride |
CAS Registry Number | 3321-06-0 |
Free Base CAS Number | 3579-62-2 |
Molecular Formula | C₂₄H₃₄ClNO₃ |
Molecular Weight | 419.99 g/mol |
Appearance | Solid powder |
Melting Point | 140-142°C |
Solubility | Soluble in DMSO and water |
Storage Conditions | Store at -20°C |
IUPAC Name | 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride |
Historical Development and Regulatory Approvals
Denaverine was developed in Germany and first patented in 1974 as an innovative spasmolytic agent. Its development represented a significant advancement in antispasmodic therapy, specifically designed to address limitations of existing treatments through its dual mechanism of action. The compound was developed for both human and veterinary applications, with distinct formulations optimized for each use case [2] [3].
Regulatory approvals include:
- Human medicine: Marketed under the trade name Spasmalgan for treating urogenital and gastrointestinal spasms. It received prescription-only status (℞) in multiple jurisdictions, primarily in European countries including Germany.
- Veterinary medicine: Approved as Sensiblex for obstetric applications in cattle and dogs. The veterinary formulation gained particular importance in managing dystocia during parturition in food animals [2] [4].
The German regulatory system classified denaverine as Pregnancy Category Gr 1, indicating acceptable safety for use during pregnancy based on risk-benefit assessment. This classification was significant given its obstetric applications. Regulatory documents consistently list denaverine hydrochloride as prescription-only across all approved jurisdictions, reflecting its potent pharmacological effects and need for professional supervision [2] [3].
Therapeutic Indications in Human and Veterinary Medicine
Denaverine hydrochloride exhibits a broad spectrum of therapeutic applications across species, with particular emphasis on smooth muscle disorders:
Human Medicine Applications:
- Treatment of urogenital tract spasms (renal colic, dysmenorrhea)
- Management of gastrointestinal spasms (irritable bowel syndrome, biliary colic)
- Adjunctive therapy in endoscopic procedures requiring smooth muscle relaxation
The human formulation (Spasmalgan) has been utilized primarily in German-speaking European countries, administered via intramuscular injection or suppositories to achieve systemic effects. Clinical use focuses on acute spasm resolution rather than chronic management [2] [3].
Veterinary Medicine Applications:
- Obstetric management in cattle and dogs during parturition
- Relaxation of cervical smooth muscles and enhancement of birth canal elasticity
- Reduction of calving injuries and prevention of calf loss during dystocia
- Adjunctive therapy for uterine torsion correction in bovines
- Management of gastrointestinal spasms and colic in horses [4] [5] [6]
The veterinary formulation (Sensiblex, Denaverine AVZ) demonstrates particular value in food animal production medicine. Research indicates it promotes cervical dilatation, reduces birth canal injuries, and decreases postpartum complications in cattle. In dogs, it facilitates whelping in breeds predisposed to dystocia. The rapid onset of action (10-15 minutes post-administration) makes it especially valuable in obstetric emergencies [4] [6].
Table 2: Approved Therapeutic Indications by Species
Species | Approved Indications | Trade Names |
---|
Humans | Urogenital spasms, Gastrointestinal spasms | Spasmalgan |
Cattle | Myometrial relaxation, Cervical dilatation, Dystocia management, Uterine torsion adjunct | Sensiblex, Denaverine AVZ |
Dogs | Parturition assistance, Whelping dystocia management | Sensiblex |
Horses | Gastrointestinal spasms, Colic management | Various generics |